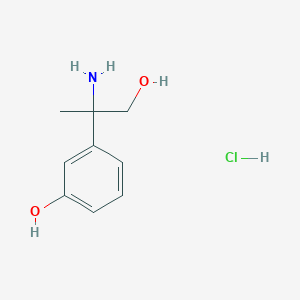

3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride

Vue d'ensemble

Description

“3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS No. 1803603-59-9. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” is C9H14ClNO2 . The molecular weight is 203.67 . Detailed structural information or diagrams are not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” such as melting point, boiling point, and density are mentioned in the sources, but specific values are not provided .Applications De Recherche Scientifique

Development of Chiral Amines

Chiral amines are found in approximately 40% of all active pharmaceutical ingredients. The compound can be used to synthesize chiral amines, which are also employed as resolving agents for the separation of enantiomers . This is particularly important for the production of medications that require a specific enantiomer for therapeutic efficacy.

Cognitive Function Research

Derivatives of this compound have been reported to improve cognitive function in multiple sclerosis patients . Research into its applications could lead to the development of new treatments that target cognitive deficits associated with various neurological conditions.

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of L-amphetamine and related compounds. Chemical and biocatalytic approaches both utilize this compound for the selective production of the desired enantiomer, which is critical for the effectiveness of the resulting medication .

Synthesis of Benzphetamine Derivatives

Benzphetamine, used in the treatment of obesity, contains derivatives of 1-arylpropan-2-amines, which can be synthesized using this compound. The synthesis process benefits from the compound’s ability to facilitate the production of enantiopure amines .

Production of Tamsulosin Analogues

Tamsulosin is a medication used for benign prostatic hyperplasia, and its synthesis can involve the use of this compound. The research into analogues of tamsulosin could lead to improved treatments with fewer side effects or enhanced efficacy .

Environmental Impact Reduction in Synthesis

The compound’s role in biocatalysis contributes to reducing the environmental impact of pharmaceutical synthesis. By enabling reactions that are less reliant on harsh chemicals and solvents, it supports the development of greener manufacturing processes .

Safety and Hazards

Safety precautions for handling “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, not handling until all safety precautions have been read and understood, and keeping away from heat/sparks/open flames/hot surfaces . More detailed safety information can be found in the source .

Propriétés

IUPAC Name |

3-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-3-2-4-8(12)5-7;/h2-5,11-12H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPBQKFBKKVMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)